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Compound of Interest

Compound Name:
2-Chloro-5-methoxy-3-

methylquinoxaline

Cat. No.: B11891587

Get Quote

Application Note: 2-Chloro-5-methoxy-3-methylquinoxaline as a Pharmaceutical

Intermediate

Abstract
This technical guide details the utilization of 2-Chloro-5-methoxy-3-methylquinoxaline (CAS:

30748-93-7) as a high-value scaffold in medicinal chemistry. Distinguished by its unique

substitution pattern—combining a reactive electrophilic center at C2, a steric anchor at C3, and

an electronic modulator at C5—this intermediate is critical for synthesizing Tyrosine Kinase

Inhibitors (TKIs), tricyclic antipsychotics, and antimicrobial agents. This document provides

optimized protocols for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings, supported by mechanistic insights and safety
frameworks.

Introduction: The Quinoxaline Privilege
Quinoxalines are "privileged structures" in drug discovery, capable of binding to diverse

biological targets. The 2-Chloro-5-methoxy-3-methylquinoxaline derivative is particularly
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valuable due to its regio-defined reactivity.

C2-Chlorine: A highly reactive leaving group for

and Pd-catalyzed couplings.

C3-Methyl: Provides essential hydrophobic bulk, often occupying the "gatekeeper" region in

kinase ATP-binding pockets.

C5-Methoxy: An electron-donating group (EDG) that modulates the ring's electrophilicity.

While it slightly deactivates the C2 position compared to unsubstituted quinoxalines, it

enhances solubility and provides a hydrogen-bond acceptor site crucial for receptor affinity

(e.g., in VEGFR-2 or PI3K inhibitors).

Chemical Profile & Safety
Property Specification

IUPAC Name 2-Chloro-5-methoxy-3-methylquinoxaline

CAS Number 30748-93-7

Molecular Weight 208.64 g/mol

Appearance Off-white to pale yellow solid

Melting Point 108–112 °C

Solubility
Soluble in DCM, DMSO, DMF; Insoluble in

water

Reactivity
Moisture sensitive (slow hydrolysis to

quinoxalinone)

Safety Warning: Chloroquinoxalines are potent vesicants and sensitizers. They can cause

severe skin and eye irritation. All procedures must be conducted in a fume hood. The C2-Cl

bond is labile; avoid prolonged exposure to moisture to prevent hydrolysis to the inactive 2-

hydroxy species.

Synthetic Utility & Reactivity Map
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The utility of this intermediate lies in its ability to undergo orthogonal transformations. The C2-

Cl bond is the primary handle for diversification.
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Figure 1: Divergent synthesis pathways from the core intermediate.

Detailed Protocols
Protocol A: Synthesis of Amino-Quinoxalines via
Target Application: Synthesis of VEGFR-2 or PI3K inhibitor libraries.

Mechanism: The nitrogen lone pair of the amine attacks the C2 position. The intermediate

Meisenheimer complex is stabilized by the diaza-ring system, followed by the elimination of

chloride.

Reagents:

Substrate: 2-Chloro-5-methoxy-3-methylquinoxaline (1.0 eq)

Nucleophile: Aniline derivative or cyclic amine (e.g., Morpholine, Piperazine) (1.2 eq)

Base:

(2.0 eq) or DIPEA (1.5 eq)

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:
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Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-
methoxy-3-methylquinoxaline (1.0 mmol, 208 mg) in anhydrous DMF (3.0 mL).

Addition: Add the amine nucleophile (1.2 mmol). If the amine is a salt (e.g., hydrochloride),

increase the base equivalents to 3.0 eq.

Base: Add

(2.0 mmol, 276 mg).

Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.

Note: The 5-methoxy group donates electron density, making the C2 position less

electrophilic than in 2-chloroquinoxaline. Higher temperatures or polar aprotic solvents

(DMSO/NMP) are often required compared to the unsubstituted parent.

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of

the starting material peak (

) and appearance of the product.

Workup:

Cool to room temperature.[1]

Pour the mixture into ice-cold water (15 mL). The product often precipitates.

Filter the solid, wash with water, and dry under vacuum.

Alternative: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry

over

, and concentrate.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel,

DCM/MeOH gradient).
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Protocol B: Palladium-Catalyzed Suzuki-Miyaura
Coupling
Target Application: Introduction of aryl/heteroaryl groups for bi-aryl pharmacophores.

Reagents:

Substrate: 2-Chloro-5-methoxy-3-methylquinoxaline (1.0 eq)

Boronic Acid: Aryl boronic acid (1.2 eq)

Catalyst:

(5 mol%) or

Base:

(2.0 eq) or

(2M aq.)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

Degassing: Charge a microwave vial with the substrate (1.0 mmol), boronic acid (1.2 mmol),

and base (2.0 mmol). Add solvent (Dioxane/Water, 5 mL). Sparge with Argon for 5 minutes.

Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under an Argon stream. Cap the

vial immediately.

Reaction: Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.

Expert Tip: The steric bulk of the C3-methyl group can hinder the approach of the

palladium complex. High-activity catalysts like XPhos-Pd-G2 may be necessary for bulky

boronic acids.

Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[1][2]

Concentrate the filtrate.
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Purification: Flash chromatography is essential to remove de-halogenated byproducts.

Mechanistic & Structural Insights
The regiochemistry of the precursor synthesis is a common point of failure. When condensing

3-methoxy-1,2-diaminobenzene with methyl pyruvate, two isomers are possible.

Isomer A (Target): 5-methoxy-3-methylquinoxalin-2(1H)-one.

Isomer B (Byproduct): 8-methoxy-3-methylquinoxalin-2(1H)-one.

The subsequent chlorination with

yields the target 2-chloro-5-methoxy or the 2-chloro-8-methoxy isomer. Structural verification
via NOESY NMR is mandatory to confirm the spatial proximity of the C5-Methoxy group to the
C4-proton (peri-position), distinguishing it from the 8-methoxy isomer.
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Figure 2: Synthesis pathway highlighting the critical regioselectivity checkpoint.
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Issue Probable Cause Corrective Action

Low Yield in C5-OMe deactivation; Amine

nucleophile is weak.

Switch solvent to NMP;

Increase Temp to 120 °C; Use

microwave irradiation.

Hydrolysis Product (OH)
Wet solvents; Poor storage of

intermediate.

Use anhydrous DMF; Store 2-

Cl intermediate under Argon at

4 °C.

Regioisomer Contamination
Impure starting diamine or lack

of separation.

Verify precursor purity by

HPLC before chlorination.

Isomers have distinct retention

times.

Incomplete Coupling (Suzuki)
Steric hindrance from C3-

Methyl.

Switch to S-Phos or X-Phos Pd

catalysts; Increase catalyst

loading to 10 mol%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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